molecular formula C13H9ClF2 B1586100 1,1'-(Chloromethylene)bis(4-fluorobenzene) CAS No. 27064-94-4

1,1'-(Chloromethylene)bis(4-fluorobenzene)

Cat. No. B1586100
CAS RN: 27064-94-4
M. Wt: 238.66 g/mol
InChI Key: FHPNLCLHMNPLEW-UHFFFAOYSA-N
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Description

1,1’-(Chloromethylene)bis(4-fluorobenzene), also known as Chloro bis-(4-fluorophenyl)methane, is a synthetic compound with the molecular formula C13H9ClF2 . It is commonly used in laboratory chemicals .


Physical And Chemical Properties Analysis

1,1’-(Chloromethylene)bis(4-fluorobenzene) has a molecular weight of 238.66 g/mol. It is a combustible liquid . More specific physical and chemical properties could not be retrieved from the web search results.

Scientific Research Applications

  • Polymerization Catalysts 1,1'-(Chloromethylene)bis(4-fluorobenzene) has been studied for its role in polymerization. For instance, its derivatives have been used in the polymerization process by phase transfer catalysis, demonstrating the influence of solvents and catalysts on molecular weights and yields of polyethers (Tagle, Diaz, & Muñoz, 1984).

  • Synthesis of Intermediates in Chemical Production The compound serves as an intermediate in the synthesis of other chemicals. For example, it has been utilized in the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the production of fungicides, demonstrating cost-effective and high-purity industrial production methods (Guo Xiang-li, 2013).

  • Development of Polyimides Research has also focused on developing polyimides containing oxyethylene units, where derivatives of 1,1'-(Chloromethylene)bis(4-fluorobenzene) played a role. These polyimides exhibit properties like good solubility in chlorinated solvents, low glass transition temperatures, and high thermal stability, valuable for advanced material applications (Feld, Ramalingam, & Harris, 1983).

  • In Organic Synthesis Reactions It's used as a mediator or catalyst in various organic chemistry reactions. For instance, its applications in selective and effective functionalization of organic compounds are significant, as seen in iodination, bromination, chlorination, nitration, and thiocyanation processes (Stavber & Zupan, 2005).

  • Chlorination of Organic Compounds The compound is involved in the chlorination of organic compounds, playing a key role in the preparation of highly strained aromatic chlorocarbons. This area of research has delved into the understanding of molecular strain and distortion in these compounds (Ballester, Molinet, & Castaǹer, 1960).

  • Development of Porous Organic Polymers Its derivatives have been used in creating carbazole-bearing porous organic polymers with unique morphologies like the mulberry-like structure, which demonstrate high efficiency in iodine vapor adsorption, addressing environmental issues (Xiong et al., 2019).

  • Investigation of Highly Hindered Diarylcarbenes The compound plays a role in the synthesis and study of highly hindered diarylcarbenes, contributing to the understanding of their chemistry, kinetics, and spectroscopy (Tomioka, Hirai, & Nakayama, 1993).

  • Synthesis of Polyphenylenes It has been used in the synthesis of polystyrene macromonomer with boronic acid propanediol diester functionality for the creation of comb-like polyphenylenes, exhibiting high solubility in organic solvents (Cianga & Yagcı, 2001).

Safety And Hazards

This chemical is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, it is recommended to call a poison center or doctor .

properties

IUPAC Name

1-[chloro-(4-fluorophenyl)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPNLCLHMNPLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181532
Record name 1,1'-(Chloromethylene)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Chloromethylene)bis(4-fluorobenzene)

CAS RN

27064-94-4
Record name 4,4′-Difluorobenzhydryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27064-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Difluorobenzhydryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027064944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Chloromethylene)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(chloromethylene)bis[4-fluorobenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIFLUOROBENZHYDRYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWE8LJ4HVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To 5.00 g (22.7 mmol) of 4,4'-difluorobenzhydrol was added 16.5 ml (227 mmol) of thionyl chloride in the atmosphere of argon, and the mixture was stirred at room temperature for 30 minutes. To the resulting mixture was added water followed by extraction with benzene. The organic layer was successively washed with saturated sodium hydrogen carbonate solution and water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue thus obtained was subjected to column chromatography on silica gel. There was yielded 4.90 g (20.5 mmol) of 4,4'-difluorobenzhydryl chloride from the fraction eluted with benzene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-(Chloromethylene)bis(4-fluorobenzene)
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1,1'-(Chloromethylene)bis(4-fluorobenzene)
Reactant of Route 4
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Reactant of Route 5
1,1'-(Chloromethylene)bis(4-fluorobenzene)

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